molecular formula C5H9Cl B2737920 (2-Chloroethyl)cyclopropane CAS No. 38674-38-3

(2-Chloroethyl)cyclopropane

Cat. No. B2737920
CAS RN: 38674-38-3
M. Wt: 104.58
InChI Key: FHEOPAAMRFEMFM-UHFFFAOYSA-N
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Description

“(2-Chloroethyl)cyclopropane” is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as Cyclopropane, (2-chloroethyl)- .


Molecular Structure Analysis

The molecular structure of “(2-Chloroethyl)cyclopropane” consists of a cyclopropane ring with a 2-chloroethyl group attached. Cyclopropane is a cycloalkane that consists of three carbon atoms linked together to form a ring structure . The 2-chloroethyl group is an alkyl group consisting of two carbon atoms, with one of the hydrogen atoms replaced by a chlorine atom .

Scientific Research Applications

Synthesis of Heterosubstituted Cyclopropanes

(2-Chloroethyl)cyclopropane has been utilized in the synthesis of heterosubstituted cyclopropanes. Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles, yielding substituted cyclopropanes in excellent yields. This process also enables the production of chiral nonracemic heterosubstituted cyclopropanes, starting from optically active 2-chloromethyl-2-oxazolines (Rocchetti et al., 2003).

Synthesis of Cyclopropane Ester Derivatives

Ethyl-2-(2-chloroethyl)acrylate, a derivative of (2-Chloroethyl)cyclopropane, has been used as a versatile α-cyclopropylester cation synthon. It reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters in high yields (Lachia et al., 2011).

Ring-Opening Dichlorination

(2-Chloroethyl)cyclopropane derivatives have been subjected to ring-opening 1,3-dichlorination reactions using iodobenzene dichloride. This method is applicable to a variety of donor and acceptor groups, resulting in ring-opened products with chlorine atoms adjacent to these moieties (Garve et al., 2014).

Synthesis of Tris(Oxazolinyl)Cyclopropanes

2-Chloromethyl-2-oxazoline, related to (2-Chloroethyl)cyclopropane, can be transformed into tris(oxazolinyl)cyclopropane upon treatment with strong bases. This method allows for the preparation of more functionalized tris(oxazolinyl)cyclopropanes through deprotonation and addition of electrophiles (Capriati et al., 2002).

Computational Investigation of Reactions with Cyclopropane

Computational studies have explored the reactions of CH(2), CHCl, and CCl(2) with cyclopropane. These studies provide insights into the reaction mechanisms and energy pathways, contributing to a deeper understanding of the chemical properties of cyclopropane and its derivatives (Sevin et al., 2004).

Novel Routes to Cyclopropane Derivatives

Pd-catalyzed sequential C-H activation and radical cyclization have been used to synthesize cyclopropane derivatives. This method demonstrates the conversion of 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines to cyclopropanes (Giri et al., 2006).

Conformationally Restricted Analogs of Histamine

(2-Chloroethyl)cyclopropane has been used to design chiral cyclopropanes as conformationally restricted analogs of histamine. These compounds, synthesized with varying functionalized carbon substituents, offer insights into bioactive conformations (Kazuta et al., 2002).

Future Directions

Cyclopropane derivatives, such as “(2-Chloroethyl)cyclopropane”, continue to be a topic of interest in organic chemistry due to their diverse range of reactivities . Future research may focus on developing new synthetic methods and exploring new applications of these compounds .

properties

IUPAC Name

2-chloroethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOPAAMRFEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethyl)cyclopropane

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